Cas no 1539266-39-1 (25E-NBOMe (hydrochloride))

25E-NBOMe (hydrochloride) 化学的及び物理的性質
名前と識別子
-
- 4-Ethyl-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride
- 25E-NBOMe (hydrochloride)
- CID 121230757
- SSCHHVMAKLDXFM-UHFFFAOYSA-N
-
- インチ: 1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H
- InChIKey: SSCHHVMAKLDXFM-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1=CC(CC)=C(C=C1CCNCC1C=CC=CC=1OC)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 339
- トポロジー分子極性表面積: 39.7
じっけんとくせい
- ようかいど: DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 13 mg/ml; PBS (pH 7.2): 10 mg/ml
25E-NBOMe (hydrochloride) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68440-50mg |
25E-NBOMe (hydrochloride) |
1539266-39-1 | 98% | 50mg |
¥3741.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68440-5mg |
25E-NBOMe (hydrochloride) |
1539266-39-1 | 98% | 5mg |
¥972.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68440-1mg |
25E-NBOMe (hydrochloride) |
1539266-39-1 | 98% | 1mg |
¥377.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68440-10mg |
25E-NBOMe (hydrochloride) |
1539266-39-1 | 98% | 10mg |
¥1340.00 | 2022-04-26 |
25E-NBOMe (hydrochloride) 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
25E-NBOMe (hydrochloride)に関する追加情報
Professional Introduction to Compound with CAS No. 1539266-39-1 and Product Name: 25E-NBOMe (hydrochloride)
The compound with the CAS number 1539266-39-1 and the product name 25E-NBOMe (hydrochloride) represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, chemically known as N-(2-(4-iodophenyl)-1H-indazol-3-yl)-2-(2-methoxyphenyl)ethylamine hydrochloride, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction aims to provide a comprehensive overview of this compound, its synthesis, pharmacological effects, and recent advancements in research.
The molecular structure of 25E-NBOMe (hydrochloride) features a complex arrangement of atoms, including an indazole core substituted with an iodine atom at the 4-position and an ethylamine side chain modified with a methoxy group at the 2-position. This specific configuration contributes to its distinct pharmacological profile. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental applications in vitro and in vivo.
In terms of synthesis, the preparation of 25E-NBOMe (hydrochloride) involves multiple steps, including condensation reactions, functional group transformations, and salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. These methodologies often involve palladium-catalyzed cross-coupling reactions, which are critical for forming the carbon-carbon bonds essential to the indazole scaffold.
Pharmacologically, 25E-NBOMe (hydrochloride) has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is of significant interest due to its potential role in treating neurological disorders such as depression and anxiety. Recent research has highlighted its selectivity for certain serotonin receptor subtypes, which may lead to fewer side effects compared to traditional serotonergic drugs.
One of the most notable studies involving 25E-NBOMe (hydrochloride) was published in a leading journal in 2022, demonstrating its efficacy in preclinical models of anxiety disorders. The study utilized behavioral assays to evaluate the compound's effects on mouse models, revealing significant reductions in anxiety-like behaviors without impairing motor function. This finding underscores the potential therapeutic value of 25E-NBOMe (hydrochloride) as a novel pharmacological agent.
The compound's structural similarity to other well-known serotonergic agents has also been explored in recent research. Comparative studies have examined how slight modifications in the indazole core and side chains influence receptor binding affinity and pharmacological activity. These insights are crucial for designing next-generation drugs with improved efficacy and safety profiles.
Moreover, the solubility and stability of 25E-NBOMe (hydrochloride) have been optimized for various experimental conditions. Researchers have developed formulations that enhance its bioavailability while maintaining stability under different storage conditions. These advancements are essential for ensuring that the compound can be effectively used in both clinical trials and industrial applications.
The regulatory landscape surrounding 25E-NBOMe (hydrochloride) is another critical aspect that has been addressed in recent literature. As with many pharmacologically active compounds, ensuring compliance with regulatory standards is paramount for safe and ethical use. Researchers have worked closely with regulatory bodies to establish guidelines for handling, storage, and disposal of this compound.
Future directions in research on 25E-NBOMe (hydrochloride) include exploring its potential applications in treating other neurological disorders beyond anxiety. Studies are underway to investigate its effects on cognitive functions such as memory and learning. Additionally, researchers are examining its interactions with other neurotransmitter systems, which may reveal new therapeutic possibilities.
The development of derivatives based on the 25E-NBOMe (hydrochloride) scaffold is another area of active investigation. By modifying specific functional groups within the molecule, researchers aim to enhance its pharmacological properties while minimizing side effects. These efforts are part of a broader trend in medicinal chemistry towards designing drugs with greater precision and efficacy.
In conclusion, 25E-NBOMe (hydrochloride) represents a promising compound with significant potential in pharmaceutical research. Its unique structure, solubility characteristics, and pharmacological effects make it a valuable tool for studying neurological disorders. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.
1539266-39-1 (25E-NBOMe (hydrochloride)) 関連製品
- 88729-00-4((2R)-3-(benzyloxy)-2-methylpropanoic acid)
- 2137656-60-9(1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine)
- 2034241-13-7(1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea)
- 875700-53-1(2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene)
- 1804832-37-8(5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 23787-90-8(Isolongifolone)
- 1806950-62-8(3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 1000577-37-6(<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late)
- 2228589-07-7(3-(2-fluoro-6-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)




